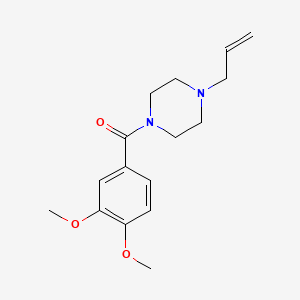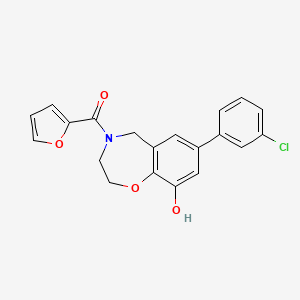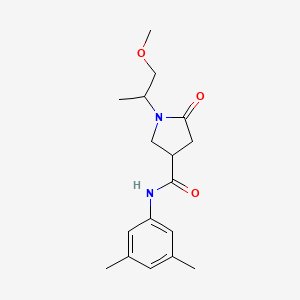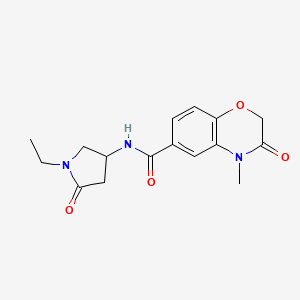![molecular formula C11H16N2O3S B5307496 5-[(ethylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5307496.png)
5-[(ethylamino)sulfonyl]-N,2-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(ethylamino)sulfonyl]-N,2-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EADMB and belongs to the class of sulfonylurea compounds. EADMB has been found to exhibit diverse biochemical and physiological effects, making it a promising candidate for various research studies.
作用机制
The mechanism of action of EADMB is not fully understood. However, it has been suggested that the compound acts by binding to specific receptors in the body, thereby modulating various signaling pathways. EADMB has been found to interact with sulfonylurea receptor 1 (SUR1) and inhibit ATP-sensitive potassium channels (KATP) in pancreatic beta cells, leading to insulin secretion. The compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
EADMB has been found to exhibit diverse biochemical and physiological effects. The compound has been shown to stimulate insulin secretion, reduce blood glucose levels, and improve glucose tolerance in diabetic patients. EADMB also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. Furthermore, EADMB has been found to induce apoptosis in cancer cells, making it a potential anticancer agent.
实验室实验的优点和局限性
EADMB has several advantages for laboratory experiments. The compound is readily available, and its synthesis is well-established. EADMB has been extensively studied, and its biological effects are well-documented. However, EADMB also has some limitations. The compound has low solubility in water, making it difficult to administer in vivo. Furthermore, EADMB has been found to exhibit cytotoxicity at high concentrations, limiting its therapeutic potential.
未来方向
There are several future directions for research on EADMB. One potential avenue of research is to investigate the compound's mechanism of action in more detail. Another area of research is to explore the potential of EADMB as an anticancer agent. Furthermore, research could be conducted to optimize the synthesis of EADMB and improve its solubility. Overall, EADMB has significant potential for various therapeutic applications, and further research is needed to fully understand its biological effects.
合成方法
The synthesis of EADMB involves the reaction of 5-chloro-N,2-dimethylbenzamide with ethylamine and sodium sulfite. The reaction takes place under specific conditions, and the product is obtained after several purification steps. The synthesis of EADMB is a complex process that requires expertise and specialized equipment.
科学研究应用
EADMB has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidiabetic, anti-inflammatory, and anticancer properties. The compound has been shown to stimulate insulin secretion, thereby reducing blood glucose levels in diabetic patients. EADMB also inhibits the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory disorders. Furthermore, EADMB has been found to induce apoptosis in cancer cells, making it a promising anticancer agent.
属性
IUPAC Name |
5-(ethylsulfamoyl)-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-4-13-17(15,16)9-6-5-8(2)10(7-9)11(14)12-3/h5-7,13H,4H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJFEFHDUPBNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5307419.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5307450.png)

![3-butyl-5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307469.png)
![6-methyl-5-(3-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5307477.png)
![2,6-dimethoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5307485.png)
![2-{[4-ethyl-5-(5-isopropyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5307486.png)
![N-(2-methoxyethyl)-1'-[(5-methyl-3-thienyl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5307488.png)

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B5307501.png)
![1-ethyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5307508.png)
![2-(ethoxymethyl)-N-methyl-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5307510.png)
